molecular formula C9H15NO3 B2803462 methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate CAS No. 1909286-90-3

methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate

Cat. No.: B2803462
CAS No.: 1909286-90-3
M. Wt: 185.223
InChI Key: BTQWSGIBAROLHY-SFYZADRCSA-N
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Description

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of both pyrrolidine and morpholine rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are substituted esters or amides.

Scientific Research Applications

Pharmaceutical Development

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it suitable for:

  • Pain Management : The compound may exhibit analgesic properties due to its ability to interact with pain pathways.
  • CNS Disorders : Research suggests potential applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its utility in organic synthesis includes:

  • Building Block for Drug Candidates : It can be used to create derivatives that may enhance pharmacological profiles.
  • Synthesis of Heterocycles : The pyrrolidine structure allows for further derivatization, leading to the formation of diverse heterocyclic compounds.

Biological Research

In biological studies, this compound is used to explore various biological mechanisms:

  • Mechanism of Action Studies : Understanding how this compound interacts with specific receptors can provide insights into drug design.
  • Metabolic Pathway Investigations : Its metabolic fate can be studied to predict pharmacokinetics and potential toxicity.

Case Study 1: Analgesic Activity

A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Case Study 2: CNS Activity

Research focusing on the central nervous system activity revealed that the compound could modulate serotonin receptors. This modulation was linked to anxiolytic effects in preclinical trials, indicating promise for treating anxiety disorders.

Mechanism of Action

The mechanism of action of methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate
  • Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate

Uniqueness

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to similar compounds.

Biological Activity

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a nitrogen-containing heterocyclic compound. Its structure features a pyrrolidine ring fused with a morpholine moiety, which is significant in determining its biological properties. The stereochemistry at positions 3 and 8a contributes to its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and topoisomerases, which play critical roles in cell proliferation and cancer progression. For example, the inhibition of SGK-1 kinase has been linked to potential anti-cancer effects .
  • Cytotoxicity : Research indicates that derivatives of pyrrolo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain pyrrole derivatives show significant activity against human epidermoid carcinoma and leukemia cell lines .
  • Antimicrobial Activity : Pyrrole derivatives are also being explored for their antibacterial properties. Recent advancements highlight their potential as inhibitors of Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Enzyme InhibitionPyrrolo[2,1-c]morpholinesInhibition of SGK-1 kinase
CytotoxicityPyrrole derivativesIC50 values < 10 μM against cancer cells
AntimicrobialPyrrole-3-carboxylatesMIC of 5 µM against M. tuberculosis

Case Study: Anticancer Properties

A study conducted on various pyrrole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This compound was included in the screening and showed promising results with an IC50 value indicating significant cytotoxicity against colon adenocarcinoma cell lines .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrrole derivatives against resistant strains of bacteria. This compound exhibited an MIC comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

methyl (3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQWSGIBAROLHY-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCCC2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN2CCC[C@@H]2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909286-90-3
Record name methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate
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